molecular formula C16H10N2O4 B5520817 4-benzylidene-2-(2-nitrophenyl)-1,3-oxazol-5(4H)-one

4-benzylidene-2-(2-nitrophenyl)-1,3-oxazol-5(4H)-one

Cat. No.: B5520817
M. Wt: 294.26 g/mol
InChI Key: YGEXHYAMRMRWSB-JLHYYAGUSA-N
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Description

4-benzylidene-2-(2-nitrophenyl)-1,3-oxazol-5(4H)-one is a useful research compound. Its molecular formula is C16H10N2O4 and its molecular weight is 294.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 294.06405680 g/mol and the complexity rating of the compound is 515. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Optical Storage and Polymer Science

  • Cooperative Motion in Amorphous Polymers : Nitrophenyl derivatives, similar to 4-benzylidene-2-(2-nitrophenyl)-1,3-oxazol-5(4H)-one, have been used in the study of azo polymers for reversible optical storage. These studies reveal insights into the cooperative motion of polar side groups in amorphous polymers, which is significant for understanding and improving optical storage materials (Meng et al., 1996).

Nonlinear Optical Properties

  • Synthesis and Nonlinear Optical Properties : Synthesis of 4-substituted benzylidene-2-phenyl oxazol-5-ones, including structures similar to the compound , has been explored. Their nonlinear optical properties were studied using Z-scan techniques, revealing potential applications in photonics and electronics (Murthy et al., 2010).
  • Two-Photon Absorption Properties : Research on fluorescent oxazolone derivatives, including those related to this compound, has demonstrated high two-photon absorption cross-sections. These properties are crucial for applications in advanced fluorescence imaging and photonic materials (Rodrigues et al., 2012).

Luminescence Sensing and Metal–Organic Frameworks

  • Lanthanide Metal–Organic Frameworks : Novel lanthanide metal–organic frameworks, incorporating oxazolone derivatives, have been synthesized for luminescence sensing of metal ions and nitroaromatic compounds. This research demonstrates the potential of these frameworks in environmental monitoring and sensing technologies (Wang et al., 2016).

Antioxidant Properties

  • Synthesis and Antioxidant Activity : Oxazol-5(4H)-one derivatives have been synthesized and evaluated for their antioxidant activity. These compounds, including structures related to this compound, display significant antioxidant properties, relevant in pharmaceutical and health sciences (Kuş et al., 2017).

Liquid Crystalline Materials

  • Luminescent Liquid Crystalline Materials : The synthesis of liquid crystalline materials based on oxadiazole and oxazoline derivatives, including those similar to this compound, has been explored. These materials show potential for use in advanced display technologies and optoelectronic devices (Ahipa et al., 2014).

Properties

IUPAC Name

(4E)-4-benzylidene-2-(2-nitrophenyl)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O4/c19-16-13(10-11-6-2-1-3-7-11)17-15(22-16)12-8-4-5-9-14(12)18(20)21/h1-10H/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGEXHYAMRMRWSB-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/2\C(=O)OC(=N2)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.